Home > Products > Screening Compounds P87074 > GLP-1R agonist 8
GLP-1R agonist 8 -

GLP-1R agonist 8

Catalog Number: EVT-15278517
CAS Number:
Molecular Formula: C33H32N4O5
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glucagon-like peptide-1 receptor agonist 8 is classified as a small-molecule agonist targeting the glucagon-like peptide-1 receptor. It is part of a broader class of glucagon-like peptide-1 receptor agonists, which includes various formulations and derivatives used in clinical settings. These compounds can be categorized based on their route of administration (e.g., injectable or oral) and their specific indications for treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of glucagon-like peptide-1 receptor agonist 8 involves several advanced chemical techniques. The primary method includes the fusion of heptapeptide tags with varying lengths of fatty chains to the N-terminus of a modified glucagon-like peptide-1 sequence. This process typically employs an intermediate sequence that incorporates a flexible linker and a thrombin-cleavable site, facilitating the controlled release of the active compound.

Key steps in the synthesis include:

  • Recombinant Expression: Utilizing stable cell lines to produce the peptide.
  • Purification: Implementing nickel affinity chromatography to isolate the desired product from cellular components.

The synthesis is characterized by its efficiency and adaptability, allowing for rapid generation of diverse small-molecule libraries .

Molecular Structure Analysis

Structure and Data

The molecular structure of glucagon-like peptide-1 receptor agonist 8 is defined by its unique arrangement of amino acids and functional groups that enhance its binding affinity to the glucagon-like peptide-1 receptor. The compound typically features a core structure derived from glucagon-like peptide-1, modified to improve stability and efficacy.

The chemical formula for glucagon-like peptide-1 receptor agonist 8 is represented as CxHyNzOwC_{x}H_{y}N_{z}O_{w}, where xx, yy, zz, and ww denote the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Precise data regarding molecular weight and specific structural details are essential for understanding its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Glucagon-like peptide-1 receptor agonist 8 undergoes various chemical reactions critical for its functionality:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using agents like hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen with reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one functional group with another under specific conditions.

These reactions are vital for modifying the compound's properties to enhance its activity as a glucagon-like peptide-1 receptor agonist.

Mechanism of Action

Process and Data

The mechanism of action for glucagon-like peptide-1 receptor agonist 8 primarily revolves around its interaction with the glucagon-like peptide-1 receptor. Upon binding, it activates intracellular signaling pathways that lead to:

  • Increased insulin secretion from pancreatic beta cells in response to elevated glucose levels.
  • Suppression of glucagon release from alpha cells, reducing hepatic glucose output.
  • Enhancement of satiety signals in the brain, contributing to reduced food intake.

Studies indicate that this compound exhibits a favorable pharmacokinetic profile, promoting prolonged action through modifications that resist enzymatic degradation by dipeptidyl peptidase IV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glucagon-like peptide-1 receptor agonist 8 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound is typically soluble in aqueous solutions, which aids in its bioavailability.
  • Stability: Structural modifications enhance resistance to enzymatic degradation.
  • Molecular Weight: The molecular weight is crucial for determining dosage forms and delivery methods.

Analytical techniques such as high-performance liquid chromatography are commonly employed to assess these properties during development .

Applications

Scientific Uses

Historical Evolution of GLP-1 Receptor Agonist Therapeutics

Discovery and Early Development of Incretin Mimetics

The foundational discovery of glucagon-like peptide-1 (GLP-1) emerged from recombinant DNA studies in the early 1980s. Researchers cloned the preproglucagon gene, revealing two novel peptides: GLP-1 and GLP-2 [2]. Initial physiological studies identified GLP-1(7-37) as the bioactive fragment capable of stimulating insulin secretion. This fragment was isolated independently by Habener's team (published in JCI) and Holst's group (published in FEBS Letters), establishing GLP-1's role in glucose-dependent insulinotropism [1] [2].

A critical breakthrough came in 1991 with John Eng's discovery of exendin-4 in Heloderma suspectum (Gila monster) venom. This 39-amino-acid peptide shared 53% homology with human GLP-1 but exhibited superior enzymatic stability, resisting degradation by dipeptidyl peptidase-4 (DPP-4). Its development culminated in the 2005 FDA approval of exenatide, the first GLP-1 receptor agonist (GLP-1RA) therapy [1] [5].

Table 1: Key Early Milestones in GLP-1 Research

YearDiscoverySignificance
1982Proglucagon gene cloningIdentified GLP-1 and GLP-2 sequences
1987Characterization of GLP-1(7-36) amideConfirmed insulinotropic activity in humans
1991Isolation of exendin-4Provided template for DPP-4-resistant analogs
2005FDA approval of exenatideFirst clinically available GLP-1RA

Milestones in GLP-1R Agonist Structural Optimization

To overcome the short half-life of native GLP-1 (<2 minutes), multiple engineering strategies were deployed:

  • Amino Acid Substitution: Liraglutide (FDA-approved 2010) incorporated an Arg34→Lys substitution with a C16 fatty acid chain at Lys26. This modification enabled reversible albumin binding, extending half-life to 13 hours and enabling once-daily dosing [9].
  • PEGylation: PEG-loxenatide (approved in China 2019) conjugated a 40-kDa polyethylene glycol polymer to reduce renal clearance and extend half-life to 80 hours [5].
  • Fc Fusion: Dulaglutide (2014) fused two GLP-1 analogs to an IgG4-Fc fragment, leveraging neonatal Fc receptor recycling to achieve 90-hour half-life for weekly dosing [5].

The most significant pharmacokinetic advancement came with semaglutide (2017), which combined Aib8 substitution (blocking DPP-4 cleavage) with a C18 diacid chain. This design facilitated both albumin binding and self-association at the injection site, yielding a 160-hour half-life [9].

Table 2: Pharmacokinetic Optimization Strategies for GLP-1R Agonists

StrategyRepresentative AgonistHalf-life Extension Mechanism
Fatty acid acylationLiraglutideAlbumin binding & SC depot formation
Fc fusionDulaglutideFcRn-mediated recycling
PEGylationPEG-loxenatideReduced renal clearance
Dual-targetingTirzepatide (GLP-1R/GIPR)Enhanced metabolic efficacy

Transition from Peptide-Based to Small-Molecule Agonists

Peptide-based GLP-1RAs face limitations in oral bioavailability and manufacturing complexity. The quest for non-peptidic agonists yielded diverse chemotypes:

  • Cyclobutane Derivatives: Boc5, identified in 2007, was the first orthosteric small-molecule agonist. Though pharmacologically active in rodent models, its low oral bioavailability (<1%) and solubility impeded clinical translation [10].
  • Modified Phenylalanines: Danuglipron (PF-06882961) demonstrated oral activity but encountered high rates of gastrointestinal adverse events, partly attributed to its carboxylic acid moiety [4].
  • Triazole-Based Compounds: Compound 2j (2024) replaced danuglipron’s carboxylic acid with a triazole group. This modification enabled displacement of a structural water molecule near Glu387 in the GLP-1R binding pocket, achieving picomolar potency (EC50 = 0.065 nM) [4].

Recent structural biology breakthroughs have illuminated small-molecule binding modes. Cryo-EM analyses of Boc5 and analog WB4-24 revealed deep insertion into the transmembrane domain (TMD) pocket, engaging TM1-TM7 helices similarly to peptide N-termini. This "peptidomimetic" binding contrasts with allosteric modulators and enables biased signaling toward Gαs activation with minimal β-arrestin recruitment [10].

Properties

Product Name

GLP-1R agonist 8

IUPAC Name

2-[[4-[(2R)-2-(4-cyanophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

Molecular Formula

C33H32N4O5

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C33H32N4O5/c34-17-21-4-6-23(7-5-21)30-20-41-32-26(2-1-3-29(32)42-30)22-10-13-36(14-11-22)19-31-35-27-9-8-24(33(38)39)16-28(27)37(31)18-25-12-15-40-25/h1-9,16,22,25,30H,10-15,18-20H2,(H,38,39)/t25-,30-/m0/s1

InChI Key

RKGAOZLEVAHEJK-QCDSWUKFSA-N

Canonical SMILES

C1CN(CCC1C2=C3C(=CC=C2)OC(CO3)C4=CC=C(C=C4)C#N)CC5=NC6=C(N5CC7CCO7)C=C(C=C6)C(=O)O

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@H](CO6)C7=CC=C(C=C7)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.